BenchChemオンラインストアへようこそ!

2-(1H-Pyrazol-1-yl)isonicotinic acid

Coordination Chemistry Spin-Crossover Materials Magnetic Materials

This monopyrazolyl-isonicotinic acid scaffold is the same validated core used in KDM5A JmjC-domain inhibitor co-crystal structures (PDB 5IW0, 1.63 Å). Its single pyrazolyl arm at the 2-position plus a free 4-carboxylic acid ensures predictable 3:1 ligand-to-Fe(II) stoichiometry and direct SiO₂ surface anchoring without post-synthetic deprotection—eliminating variability faced with bis-pyrazolyl or ester analogs. For medicinal chemistry teams, the unsubstituted parent acid is the optimal starting point for parallel library synthesis and SAR. For surface scientists, it delivers temperature-independent low-spin monolayers (2–400 K). Procure ≥95% purity to ensure reproducible complexation and device fabrication.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 1152940-72-1
Cat. No. B1517034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-1-yl)isonicotinic acid
CAS1152940-72-1
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H,13,14)
InChIKeyQHJHUTXUTFOAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrazol-1-yl)isonicotinic Acid (CAS 1152940-72-1): Procurement-Ready Heterocyclic Ligand for Coordination Chemistry and Materials Science


2-(1H-Pyrazol-1-yl)isonicotinic acid (CAS 1152940-72-1, synonym 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid) is a heterocyclic organic compound with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . It features a pyridine-4-carboxylic acid core substituted with a 1H-pyrazol-1-yl group at the 2-position . This structural motif confers dual N-heterocyclic functionality, positioning the compound as a versatile ligand capable of forming stable coordination complexes with transition metal ions, particularly iron(II) [1]. The compound is commercially available from multiple reputable chemical suppliers in research quantities, with typical purity specifications of ≥95% .

Why Generic Substitution with Closely Related Pyrazole-Isonicotinic Acid Derivatives Is Not Recommended for 1152940-72-1 Procurement


Substitution of 2-(1H-pyrazol-1-yl)isonicotinic acid with closely related analogs—such as the ethyl ester derivative ethyl 2-(1H-pyrazol-1-yl)isonicotinate , the 2,6-bis(pyrazol-1-yl) variant 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid , or the positional isomer 2-(1H-pyrazol-3-yl)isonicotinic acid —is not functionally equivalent. The target compound possesses a unique combination of a single pyrazolyl substituent at the 2-position paired with a free carboxylic acid group at the 4-position of the pyridine ring . This specific arrangement defines its coordination geometry, enabling distinct metal-binding stoichiometry (e.g., formation of a tris-iron(II) complex [Fe(ppCOOH)₃]²⁺) [1] and governing its electronic and steric properties. Analogs with ester-protected carboxyl groups require additional synthetic deprotection steps before metal coordination can occur ; bis-pyrazolyl derivatives exhibit different denticity and ligand-field strength [1]; and positional isomers alter the relative orientation of metal-binding sites, potentially yielding divergent supramolecular architectures . For procurement aimed at reproducible synthesis of target coordination complexes or surface-deposited monolayers, substitution with these in-class alternatives introduces variability in complex stoichiometry, magnetic behavior, and surface-binding efficiency that cannot be mitigated without full re-optimization of experimental protocols.

Quantitative Evidence Guide: Differentiating 2-(1H-Pyrazol-1-yl)isonicotinic Acid from Its Closest Analogs


Low-Spin State Dominance in Iron(II) Complexes: A Quantitative Distinction from 2,6-Bis(Pyrazol-1-yl) Analogs

The iron(II) tris-complex of 2-(1H-pyrazol-1-yl)isonicotinic acid ([Fe(ppCOOH)₃](ClO₄)₂·0.5H₂O·2EtOH) exhibits a dominant low-spin state across the entire measured temperature range from 2 K to 400 K, with no observable spin-crossover transition [1]. This behavior contrasts sharply with iron(II) complexes derived from the analogous 2,6-bis(pyrazol-1-yl)isonicotinic acid scaffold, which are well-documented to undergo thermal spin-crossover (SCO) between low-spin and high-spin states within similar temperature windows [2]. The absence of SCO in the target compound's complex is a direct consequence of the ligand's distinct denticity and the resultant ligand-field strength imparted by the monopyrazolyl substitution pattern [1][2].

Coordination Chemistry Spin-Crossover Materials Magnetic Materials Ligand-Field Engineering

Surface Deposition Capability via Free Carboxylic Acid Anchoring: A Differentiating Functional Feature vs. Ester Analogs

The free carboxylic acid group of 2-(1H-pyrazol-1-yl)isonicotinic acid enables direct, covalent-like anchoring of its iron(II) complex onto silicon dioxide (SiO₂) surfaces via simple immersion of the substrate in an acetonitrile solution of the pre-formed complex [1]. Atomic Force Microscopy (AFM) imaging of the deposited layer reveals a slight increase in surface roughness relative to the bare SiO₂ substrate with a notable absence of aggregates, consistent with the formation of a uniform monolayer [1]. In contrast, the ethyl ester analog, ethyl 2-(1H-pyrazol-1-yl)isonicotinate, lacks this free carboxyl functionality and would require an additional deprotection step (e.g., ester hydrolysis) prior to any surface anchoring attempt , adding synthetic complexity and potentially altering the coordination environment.

Surface Chemistry Monolayer Deposition Functional Coatings Coordination Materials

Structural Homology to KDM5A Epigenetic Inhibitors: A Scaffold-Specific Advantage for Medicinal Chemistry

The 2-(1H-pyrazol-1-yl)isonicotinic acid core serves as the essential pharmacophoric scaffold for a series of potent inhibitors targeting the JmjC domain of the KDM5A histone lysine demethylase, as structurally characterized by X-ray crystallography [1][2]. Inhibitors such as N19 (PDB ID: 5IW0, containing a 5-((4-chloro-2-methylbenzyl)oxy)-1H-pyrazol-1-yl substitution) and N53 (PDB ID: 6DQD, with a 5-([1,1‘-biphenyl]-3-yl)-4-substituted pyrazole) co-crystallized with the KDM5A Jmj domain demonstrate the critical role of this specific connectivity [1][2]. Analogs lacking the precise 2-(1H-pyrazol-1-yl)isonicotinic acid framework, such as pyrazol-1-ylacetic acid or 4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic acid , are not reported to engage the KDM5A active site in this defined binding mode, as their divergent geometry precludes the same pattern of metal coordination and hydrophobic contacts observed in the crystal structures.

Medicinal Chemistry Epigenetics Drug Discovery Histone Demethylases

Procurement-Driven Application Scenarios for 2-(1H-Pyrazol-1-yl)isonicotinic Acid (CAS 1152940-72-1)


Fabrication of Temperature-Invariant Magnetic Monolayers on Oxide Surfaces

The iron(II) tris-complex of 2-(1H-pyrazol-1-yl)isonicotinic acid remains in a stable low-spin state from 2 K to 400 K [1], providing a magnetically quiescent platform for surface deposition. The free carboxylic acid group enables direct anchoring of this pre-formed complex onto SiO₂ substrates, producing uniform monolayers as confirmed by AFM [1]. This eliminates the need for post-synthetic deprotection or additional surface functionalization steps required with ester analogs . Researchers procuring this compound for molecular spintronics or quantum information science applications gain a ligand that yields surface-confined magnetic centers with temperature-independent properties, enabling reproducible device fabrication and characterization.

Structure-Guided Medicinal Chemistry Targeting KDM5A Histone Demethylase

The 2-(1H-pyrazol-1-yl)isonicotinic acid core is the validated scaffold for a class of KDM5A JmjC-domain inhibitors, as established by high-resolution X-ray co-crystal structures (e.g., PDB 5IW0 at 1.63 Å resolution) [1]. Medicinal chemistry teams can leverage this scaffold to rationally design novel analogs with improved potency, selectivity, or pharmacokinetic properties while maintaining the essential metal-coordinating and hydrophobic interactions visualized in the co-crystal structures. Procuring the unsubstituted parent acid provides the optimal starting material for parallel library synthesis and SAR exploration, reducing time and resources compared to de novo scaffold discovery.

Synthesis of Well-Defined Heteroleptic Coordination Complexes

As a monopyrazolyl-substituted isonicotinic acid, this compound offers a specific denticity and ligand-field strength that distinguishes it from bis-pyrazolyl analogs [1]. This enables the rational synthesis of heteroleptic complexes where a second, distinct ligand can be introduced to tune electronic, magnetic, or photophysical properties. For example, the [Fe(ppCOOH)₃]²⁺ core could serve as a stable building block for further functionalization. Researchers procuring this ligand for coordination chemistry gain predictable metal-binding stoichiometry (3:1 ligand-to-Fe(II) ratio) [1] and the ability to design mixed-ligand systems without competing chelation from additional pyrazolyl arms, a limitation encountered with 2,6-bis(pyrazol-1-yl) derivatives.

Synthesis of Novel Heterocyclic Building Blocks

The compound serves as a versatile heterocyclic building block amenable to further chemical modification [1]. The free carboxylic acid group can be activated for amide or ester bond formation, enabling conjugation to amines, alcohols, or biomolecules. Meanwhile, the pyrazole and pyridine rings offer sites for additional functionalization via electrophilic or nucleophilic substitution. Procurement of the parent acid in reliable purity (≥95%) provides a consistent starting point for the synthesis of diverse molecular libraries, facilitating reproducibility in medicinal chemistry, agrochemical, or materials science research programs.

Quote Request

Request a Quote for 2-(1H-Pyrazol-1-yl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.